1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a thiophene ring and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 1-methylpyrrole-2-carbaldehyde with thiophene derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-methanol.
Substitution: 1-Methyl-3-(5-bromothiophen-2-yl)-1H-pyrrole-2-carbaldehyde.
Scientific Research Applications
1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for the development of novel pharmaceuticals.
Industry: Utilized in the production of organic electronic materials due to its conductive properties.
Mechanism of Action
The mechanism by which 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially disrupting their normal function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
- 3-(Thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives
Comparison: 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H9NOS |
---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
1-methyl-3-thiophen-2-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H9NOS/c1-11-5-4-8(9(11)7-12)10-3-2-6-13-10/h2-7H,1H3 |
InChI Key |
UPMUUMIPENPEMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.